(+)-Echimidine N-Oxide
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Overview
Description
(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and their ability to cause cancer. This compound is of particular interest due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids (e.g., perbenzoic acid, peroxyacetic acid), or other specialized oxidizing agents like m-chloroperbenzoic acid (m-CPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane or methanol under controlled temperature conditions to ensure the formation of the N-oxide without over-oxidation .
Industrial Production Methods
In an industrial setting, the production of N-oxides, including this compound, can be scaled up using continuous flow microreactor technology. This method offers advantages such as precise temperature control, efficient mixing, and enhanced safety due to the small reactor volume . The use of catalysts like titanium silicalite (TS-1) in combination with hydrogen peroxide in methanol has been shown to be effective for the large-scale production of N-oxides .
Chemical Reactions Analysis
Types of Reactions
(+)-Echimidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide can regenerate the parent alkaloid, (+)-Echimidine.
Substitution: The N-oxide group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA), and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Regeneration of (+)-Echimidine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(+)-Echimidine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxides and their role in organic synthesis.
Biology: Investigated for its biological activities, including its potential toxic effects and interactions with biological molecules.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with biological molecules, leading to various biochemical effects. The N-oxide group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to toxic effects. The molecular targets and pathways involved include DNA, proteins, and enzymes that are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound in studies of N-oxide reactivity.
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine N-oxide with similar reactivity and applications.
Clozapine N-Oxide: A synthetic N-oxide used in biomedical research.
Uniqueness
(+)-Echimidine N-Oxide is unique due to its natural origin and complex structure, which distinguishes it from simpler synthetic N-oxides. Its biological activities and potential toxic effects make it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
41093-89-4 |
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Molecular Formula |
C20H31NO8 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1 |
InChI Key |
KDJGEXAPDZNXSD-KCFAIRMISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |
SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Synonyms |
1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth |
Origin of Product |
United States |
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